molecular formula C16H9Cl4N3O2 B008754 4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one CAS No. 107360-34-9

4-Chloro-5-((6-chloropyridin-3-yl)methoxy)-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one

Cat. No.: B008754
CAS No.: 107360-34-9
M. Wt: 417.1 g/mol
InChI Key: BAJLRQTYSBSGKY-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- is a complex organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes multiple chlorine atoms and a pyridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of Chlorine Atoms: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed to introduce chlorine atoms at specific positions on the aromatic rings.

    Attachment of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a methoxy-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-phenyl-
  • 3(2H)-Pyridazinone, 4-chloro-5-(methoxy)-2-(3,4-dichlorophenyl)-

Uniqueness

Compared to similar compounds, 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)- is unique due to the presence of multiple chlorine atoms and the pyridinylmethoxy group

Properties

IUPAC Name

4-chloro-5-[(6-chloropyridin-3-yl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl4N3O2/c17-11-3-2-10(5-12(11)18)23-16(24)15(20)13(7-22-23)25-8-9-1-4-14(19)21-6-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJLRQTYSBSGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C(=C(C=N2)OCC3=CN=C(C=C3)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50148027
Record name 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107360-34-9
Record name 3(2H)-Pyridazinone, 4-chloro-5-((6-chloro-3-pyridinyl)methoxy)-2-(3,4-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107360349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-[(6-chloro-3-pyridyl)methoxy]-2-(3,4-dichlorophenyl)pyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50148027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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